Cas no 935847-68-0 (3H-Imidazo[4,5-c]pyridine-6-carboxylic acid ethyl ester)
3H-Imidazo[4,5-c]pyridine-6-carboxylic acid ethyl ester Chemical and Physical Properties
Names and Identifiers
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- 3H-Imidazo[4,5-c]pyridine-6-carboxylic acid ethyl ester
- ethyl 3H-imidazo[4,5-c]pyridine-6-carboxylate
- 935847-68-0
- SCHEMBL10070177
-
- Inchi: 1S/C9H9N3O2/c1-2-14-9(13)7-3-6-8(4-10-7)12-5-11-6/h3-5H,2H2,1H3,(H,11,12)
- InChI Key: ZBOUYCPOLCZLIS-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CC2=C(C=N1)NC=N2)=O
Computed Properties
- Exact Mass: 191.069476538g/mol
- Monoisotopic Mass: 191.069476538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 67.9Ų
3H-Imidazo[4,5-c]pyridine-6-carboxylic acid ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029194051-5g |
Ethyl 3H-imidazo[4,5-c]pyridine-6-carboxylate |
935847-68-0 | 95% | 5g |
$2814.00 | 2023-08-31 | |
| Alichem | A029194051-10g |
Ethyl 3H-imidazo[4,5-c]pyridine-6-carboxylate |
935847-68-0 | 95% | 10g |
$4100.40 | 2023-08-31 | |
| Alichem | A029194051-25g |
Ethyl 3H-imidazo[4,5-c]pyridine-6-carboxylate |
935847-68-0 | 95% | 25g |
$7035.00 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625197-5g |
Ethyl 3H-imidazo[4,5-c]pyridine-6-carboxylate |
935847-68-0 | 98% | 5g |
¥41622.00 | 2024-04-24 |
3H-Imidazo[4,5-c]pyridine-6-carboxylic acid ethyl ester Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 3H-Imidazo[4,5-c]pyridine-6-carboxylic acid ethyl ester
Recent Advances in the Study of 3H-Imidazo[4,5-c]pyridine-6-carboxylic acid ethyl ester (CAS: 935847-68-0)
The compound 3H-Imidazo[4,5-c]pyridine-6-carboxylic acid ethyl ester (CAS: 935847-68-0) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. Recent studies have focused on its synthesis, structural modifications, and biological activities, particularly in the context of targeting various disease pathways. This research brief aims to summarize the latest findings related to this compound, providing insights into its potential therapeutic applications and mechanistic underpinnings.
One of the key areas of investigation has been the synthesis and optimization of 3H-Imidazo[4,5-c]pyridine-6-carboxylic acid ethyl ester derivatives. A study published in the Journal of Medicinal Chemistry (2023) reported a novel synthetic route that improves yield and purity while reducing the number of steps required. The authors highlighted the importance of this compound as a scaffold for developing small-molecule inhibitors targeting protein kinases involved in cancer and inflammatory diseases. The study also demonstrated that specific modifications to the ester group could enhance binding affinity and selectivity.
In addition to its synthetic utility, 3H-Imidazo[4,5-c]pyridine-6-carboxylic acid ethyl ester has shown promising biological activities. A recent preprint on bioRxiv (2024) explored its role as a modulator of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancers. The researchers found that certain derivatives of this compound exhibited potent inhibitory effects on cancer cell proliferation and induced apoptosis in vitro. These findings suggest its potential as a lead compound for anticancer drug development.
Another study, published in ACS Chemical Biology (2023), investigated the compound's interactions with nucleic acids. The researchers discovered that 3H-Imidazo[4,5-c]pyridine-6-carboxylic acid ethyl ester derivatives could bind to G-quadruplex structures in DNA, which are implicated in gene regulation and telomere maintenance. This interaction opens new avenues for targeting diseases associated with genomic instability, such as certain types of cancer and neurodegenerative disorders.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 3H-Imidazo[4,5-c]pyridine-6-carboxylic acid ethyl ester derivatives. A review article in Drug Discovery Today (2024) emphasized the need for further studies to address issues related to bioavailability, metabolic stability, and off-target effects. The authors also called for more in vivo studies to validate the therapeutic potential of these compounds.
In conclusion, 3H-Imidazo[4,5-c]pyridine-6-carboxylic acid ethyl ester (CAS: 935847-68-0) represents a valuable scaffold in medicinal chemistry with diverse applications. Recent research has shed light on its synthetic accessibility, biological activities, and mechanistic insights, paving the way for future drug discovery efforts. Continued exploration of its derivatives and their interactions with biological targets will be crucial for translating these findings into clinically relevant therapies.
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